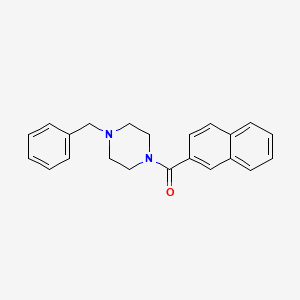

![molecular formula C22H19NO B5106893 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B5106893.png)

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one, also known as BMK or benzyl methyl ketone, is a key intermediate in the synthesis of various pharmaceuticals and organic compounds. BMK is used as a starting material for the synthesis of many drugs, including amphetamines, ephedrine, and methamphetamine.

Mecanismo De Acción

The mechanism of action of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is not well understood. However, it is believed that 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one acts as a precursor for the synthesis of various drugs and organic compounds, which then act on the central nervous system (CNS) to produce their effects. For example, amphetamines act on the CNS by increasing the release of dopamine and norepinephrine, which leads to increased alertness, attention, and energy.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one are not well studied. However, it is known that 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is metabolized in the liver to produce various metabolites, which may have different effects on the body. Some metabolites of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one may be toxic or carcinogenic, and may cause liver damage or other adverse effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is also a controlled substance and requires special handling and storage. In addition, the purity and yield of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one can vary depending on the synthesis method and reaction conditions, which can affect the results of lab experiments.

Direcciones Futuras

There are several future directions for the research on 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one. One direction is to develop new synthesis methods for 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one that are more efficient, environmentally friendly, and produce higher yields and purities. Another direction is to study the metabolism and toxicity of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one and its metabolites, and to develop methods for detecting and monitoring 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one and its metabolites in biological samples. Finally, the use of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one as a starting material for the synthesis of new drugs and organic compounds should be explored, with a focus on developing drugs that are safer, more effective, and have fewer side effects.

Métodos De Síntesis

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one can be synthesized via a variety of methods, including the Friedel-Crafts acylation of benzene with acetyl chloride, followed by amination with 3-methyl aniline. Another method involves the condensation of benzyl chloride with acetone in the presence of sodium hydroxide, followed by amination with 3-methyl aniline. The yield and purity of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one can be improved by modifying the reaction conditions, such as temperature, solvent, and catalyst.

Aplicaciones Científicas De Investigación

1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is widely used in scientific research as a starting material for the synthesis of various drugs and organic compounds. 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is an important precursor for the synthesis of amphetamines, which are used to treat attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is also used to synthesize ephedrine, which is used as a nasal decongestant and a bronchodilator.

Propiedades

IUPAC Name |

(E)-3-(3-methylanilino)-1-(4-phenylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c1-17-6-5-9-21(16-17)23-15-14-22(24)20-12-10-19(11-13-20)18-7-3-2-4-8-18/h2-16,23H,1H3/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNACYQNFKORHFN-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B5106817.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5106819.png)

![ethyl (5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5106833.png)

![ethyl 5-methyl-7-(1-naphthyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5106840.png)

![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5106852.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B5106857.png)

![10-benzoyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5106875.png)

![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-chlorobenzoate](/img/structure/B5106878.png)

![1-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106903.png)

![3-{[(1-phenylcyclopentyl)methyl]amino}propanenitrile hydrochloride](/img/structure/B5106909.png)

![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanol dihydrochloride](/img/structure/B5106912.png)